molecular formula C25H29N9O3 B1679076 Preladenant CAS No. 377727-87-2

Preladenant

Cat. No.: B1679076
CAS No.: 377727-87-2
M. Wt: 503.6 g/mol
InChI Key: DTYWJKSSUANMHD-UHFFFAOYSA-N
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Description

Preladenant, also known as SCH 420814, is a potent and selective antagonist of the adenosine A2A receptor. It was developed by Schering-Plough and has been investigated as a potential treatment for Parkinson’s disease. The compound has shown promise in preclinical and early clinical trials but did not demonstrate significant efficacy in later-stage trials .

Scientific Research Applications

Mechanism of Action

Target of Action

Preladenant is a potent and competitive antagonist of the human adenosine A2A receptor . The adenosine A2A receptor (A2aR) is the primary target of this compound . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in many biological processes and pathological conditions .

Mode of Action

This compound acts by binding to the adenosine A2A receptor, thereby inhibiting its function . It exhibits a high degree of selectivity for the A2A receptor, with a Ki value of 1.1 nM, and has over 1000-fold selectivity over other adenosine receptors . This selective antagonism of the A2A receptor is the primary mode of action of this compound .

Biochemical Pathways

The adenosine-A2A receptor pathway plays a significant role in various physiological processes. Adenosine binding to the A2A receptor activates the typical G protein and triggers the cAMP/PKA/CREB pathway . This pathway is involved in regulating central nervous, cardiovascular, peripheral, and immune systems . It’s important to note that the specific biochemical pathways affected by this compound may vary depending on the cell type and the physiological context .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is orally administered, and its exposure has been studied under steady-state conditions with clinical and supratherapeutic doses . The supratherapeutic dose (100 mg BID) provided a Cmax margin of 6.1-fold and AUC margin of 6.9-fold, respectively, compared with 10 mg BID .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the antagonism of the adenosine A2A receptor. This antagonism can lead to various effects, depending on the physiological context. For instance, in the context of Parkinson’s disease, this compound has been shown to significantly reduce OFF time in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression patterns of adenosine receptors can vary among cell types, which may influence the action of this compound . Additionally, factors such as the patient’s age and gender can also influence this compound exposure . .

Safety and Hazards

Preladenant is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to handle it with adequate ventilation and personal protective equipment .

Biochemical Analysis

Biochemical Properties

Preladenant has an inhibition constant of 1.1 nM and exhibits greater than 1000-fold selectivity for A2A receptors over A1, A2B, and A3 receptor subtypes . It interacts with the adenosine A2A receptor, a protein that plays a crucial role in biochemical reactions .

Cellular Effects

This compound influences cell function by antagonizing the adenosine A2A receptor. This receptor is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the adenosine A2A receptor. This binding interaction results in the inhibition of the receptor, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. This compound has shown stability and no significant degradation over time

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This compound is known to target the adenosine A2A receptor, which is located in various compartments or organelles within the cell .

Preparation Methods

The synthesis of Preladenant involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, high temperatures, and specific solvents to facilitate the desired transformations .

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Preladenant undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the this compound molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

    Common Reagents and Conditions: Typical reagents include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and inert atmospheres to ensure the desired outcomes.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Comparison with Similar Compounds

Preladenant is compared with other adenosine A2A receptor antagonists, such as:

    Istradefylline: Another selective A2A receptor antagonist approved for the treatment of Parkinson’s disease. It has shown efficacy in reducing “off” time in patients.

    Tozadenant: A compound with similar selectivity and potency for the A2A receptor but faced challenges in clinical development due to safety concerns.

    Uniqueness: this compound’s high selectivity for the A2A receptor and its favorable pharmacokinetic profile make it a unique candidate among adenosine receptor antagonists. .

Properties

IUPAC Name

4-(furan-2-yl)-10-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYWJKSSUANMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191219
Record name Preladenant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377727-87-2
Record name Preladenant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=377727-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Preladenant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0377727872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Preladenant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11864
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Preladenant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[2-[4-[4-[(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]- 2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5- e]pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name PRELADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950O97NUPO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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